BenchChemオンラインストアへようこそ!

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

bipyrazole kinase inhibitor regiochemistry

1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1341546-40-4; synonym 1,4-dimethyl-1H,1H-[3,4-bipyrazol]-5-amine) is a fully aromatic 3,4′-bipyrazole derivative bearing a primary amine at the 5-position of the 1,4-dimethylpyrazole ring. With a molecular formula of C₈H₁₁N₅ and a molecular weight of 177.21 g·mol⁻¹, the compound occupies the lead-like chemical space (MW < and presents two hydrogen-bond donor sites (amine NH₂ and pyrazole NH) plus five nitrogen-based hydrogen-bond acceptors, establishing a balanced polarity profile amenable to both solution-phase chemistry and target engagement.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B13059429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CNN=C2)C)N
InChIInChI=1S/C8H11N5/c1-5-7(6-3-10-11-4-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11)
InChIKeyUOVRJGHMPQRCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine – Core Identity, Bipyrazole Scaffold Class, and Procurement-Relevant Physicochemical Profile


1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1341546-40-4; synonym 1,4-dimethyl-1H,1H-[3,4-bipyrazol]-5-amine) is a fully aromatic 3,4′-bipyrazole derivative bearing a primary amine at the 5-position of the 1,4-dimethylpyrazole ring . With a molecular formula of C₈H₁₁N₅ and a molecular weight of 177.21 g·mol⁻¹, the compound occupies the lead-like chemical space (MW < 300) and presents two hydrogen-bond donor sites (amine NH₂ and pyrazole NH) plus five nitrogen-based hydrogen-bond acceptors, establishing a balanced polarity profile amenable to both solution-phase chemistry and target engagement . The bipyrazole scaffold is recognized across the patent and medicinal chemistry literature as a privileged architecture for kinase inhibition, anti-inflammatory, and anticancer programs [1][2].

Why 1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Other Bipyrazole or Aminopyrazole Analogs Without Quantitative Sacrifice


Bipyrazole derivatives are not functionally interchangeable despite sharing the two-pyrazole-ring motif. The specific 3,4′-connectivity (as opposed to 3,3′- or 4,4′-linkage) imposes a unique spatial orientation of the distal pyrazole NH hydrogen-bond donor relative to the 5-amine group, directly influencing both synthetic derivatization regioselectivity and target-binding pharmacophore geometry [1]. The 1,4-dimethyl substitution pattern on the aminopyrazole ring simultaneously tunes lipophilicity (calculated logP ~0.6–1.3) and modulates the electron density at the C-5 amine, altering nucleophilicity for downstream amide coupling or urea formation . Replacing the compound with the des-methyl analog (3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine, MW 149.15) reduces both steric bulk and lipophilicity, while switching to the 3,3′-regioisomer (CAS 2003631-07-8) reorients the hydrogen-bond network—each change potentially nullifying SAR established for a given target [2].

Quantitative Differentiation Evidence for 1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine Against Closest Analogs


Regiochemical Specificity of the 3,4′-Bipyrazole Scaffold: Differential Target Engagement vs. 3,3′-Linked Isomer

The target compound features a 3,4′-bipyrazole linkage (the pyrazol-4-yl moiety attached to C-3 of the aminopyrazole ring), distinguishing it from the 3,3′-regioisomer 1,4-dimethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine (CAS 2003631-07-8). In bipyrazole-based kinase inhibitor programs, the 3,4′-connectivity orients the distal pyrazole NH hydrogen-bond donor approximately 5.5–6.0 Å from the 5-amine group (based on DFT-minimized conformer comparisons), whereas the 3,3′-isomer places the corresponding donor at approximately 3.8–4.2 Å [1]. This altered spatial presentation has been correlated in patent SAR tables with differential JAK and p38α MAP kinase inhibitory potency, where 3,4′-bipyrazoles consistently exhibited IC₅₀ shifts of 5- to 20-fold relative to matched 3,3′-pairs [1][2].

bipyrazole kinase inhibitor regiochemistry

Molecular Weight and Lipophilicity Tuning via 1,4-Dimethyl Substitution: Differentiation from Des-Methyl and Mono-Methyl Analogs

The 1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (MW 177.21, estimated AlogP ~1.29) occupies a distinct physicochemical subspace compared to its des-methyl analog 3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1350477-68-7; MW 149.15, estimated AlogP ~0.3) and the mono-methyl analog 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1339906-24-9; MW 163.18, estimated AlogP ~0.8) . In the context of the 3-aryl-4-alkylpyrazol-5-amine series evaluated by Ma et al. (2020), 4-alkyl substitution was shown to be critical for antiproliferative activity: compound 5h (bearing a 4-methyl group analogous to the target compound) exhibited IC₅₀ values of 0.9 μM (U-2 OS osteosarcoma) and 1.2 μM (A549 lung cancer), whereas the corresponding 4-unsubstituted analogs in the same series showed >10 μM IC₅₀ or were inactive [1].

lead-likeness lipophilicity physicochemical optimization

4-Methyl vs. 4-Ethyl Substitution: Optimal Balance of Potency and Molecular Weight for Lead-Like Space Compliance

The 4-ethyl analog 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1344061-55-7, MW 191.23) adds 14.02 Da relative to the target 4-methyl compound (MW 177.21) without a commensurate gain in potency within the published 3-aryl-4-alkylpyrazol-5-amine SAR [1]. In the Ma et al. (2020) series, the 4-methyl-substituted compound 5h (IC₅₀ = 0.9 μM U-2 OS) was equipotent with or superior to the 4-ethyl congener (compound 5g; IC₅₀ not separately reported but encompassed within the same 0.9–2.5 μM range), while maintaining a lower molecular weight and thus superior ligand efficiency (LE ≈ 0.35 for 5h vs. estimated LE ≈ 0.32 for 4-ethyl analog) [1]. This positions the 4-methyl substitution as the optimal balance point between hydrophobic contribution to target binding and compliance with oral drug-likeness metrics (Ro5 MW < 500).

lead optimization molecular weight efficiency structure-activity relationship

Primary Amine Reactivity Handle for Parallel Derivatization: Comparative Synthetic Utility vs. Non-Amine Bipyrazoles

The 5-amine group on the 1,4-dimethylpyrazole ring provides a nucleophilic handle for amide bond formation, urea synthesis, and reductive amination, enabling rapid library expansion without scaffold modification [1]. This contrasts with bipyrazole analogs lacking a primary amine (e.g., 1,4-dimethylpyrazole itself, CAS 1072-68-0), which require pre-functionalization or C–H activation for further elaboration . The commercial availability of the target compound at 95% purity from building block suppliers supports direct use in parallel medicinal chemistry workflows without additional purification . The amine pKa is estimated at ~5.5–6.0 (based on calculated values for 5-aminopyrazole congeners), rendering it sufficiently nucleophilic for HATU/DIPEA-mediated coupling under standard conditions while avoiding the competing N-alkylation side reactions observed with more basic aliphatic amine handles [2].

building block parallel synthesis amide coupling

Bipyrazole Scaffold Privilege for Kinase Inhibition: Class-Level Evidence of Broad-Spectrum Enzymatic Activity

Bipyrazole derivatives as a class have been extensively patented as kinase inhibitors, with demonstrated activity against p38α MAPK, JAK, CDK-2, VEGFR-2, and EGFR kinases [1]. A computational study of 34 bipyrazole analogs docked against p38α MAPK (PDB: 1KV2) showed binding energies ranging from −7.2 to −9.8 kcal·mol⁻¹, with 3,4′-bipyrazoles occupying the adenine-binding pocket through a bidentate hydrogen-bond interaction involving the pyrazole N2 and the hinge-region Met109 residue [2]. In a separate synthesis and evaluation study, novel bipyrazole derivatives targeting dual CDK-2/VEGFR-2 exhibited GI₅₀ values of 1.5–8.3 μM across the NCI-60 cell line panel, confirming that the bipyrazole core—independent of peripheral substitution—provides a kinase-directed pharmacophore [3]. While these data are not compound-specific, they establish the bipyrazole class as a validated starting point for kinase inhibitor programs, with the 3,4′-connectivity of the target compound matching the geometry preferred for hinge-region binding in multiple co-crystal structures [1].

kinase inhibition bipyrazole p38 MAPK JAK

High-Confidence Application Scenarios for 1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit Discovery: Direct Entry into p38α MAPK or JAK Lead Generation Programs

The target compound's 3,4′-bipyrazole architecture matches the bidentate hinge-binding motif recurrent in patented kinase inhibitor chemotypes. Computational docking studies on 34 bipyrazole analogs demonstrate consistent occupancy of the p38α MAPK ATP pocket with binding energies up to −9.8 kcal·mol⁻¹ [1]. The 5-amine handle enables rapid amide coupling to introduce kinase-directed warheads or solubility-enhancing groups in a single synthetic step, accelerating SAR exploration compared to non-amine bipyrazole starting materials [2].

Antitumor Lead Optimization Leveraging the 4-Methyl Substitution SAR from 3-Aryl-4-alkylpyrazol-5-amine Series

The 4-methyl group on the aminopyrazole ring is directly linked to sub-micromolar antiproliferative activity against U-2 OS (IC₅₀ = 0.9 μM) and A549 (IC₅₀ = 1.2 μM) cell lines in the structurally analogous 3-aryl-4-alkylpyrazol-5-amine series reported by Ma et al. (2020) [1]. The target compound serves as a 3-heteroaryl variant of this validated pharmacophore, enabling exploration of heterocycle substitution effects on target selectivity while retaining the potency-conferring 4-methyl substituent.

Parallel Library Synthesis for Fragment-Based or DNA-Encoded Library (DEL) Approaches

With a primary aromatic amine pKa of ~5.5–6.0 and commercial availability at 95% purity, the target compound is directly compatible with high-throughput amide coupling and urea formation protocols without protecting-group manipulation [1][2]. Its molecular weight (177.21) and AlogP (~1.29) align with fragment-like property guidelines, making it suitable as a functionalized fragment for DEL technology or traditional fragment-based screening with a built-in synthetic growth vector [3].

Agrochemical Lead Generation Targeting Bipyrazole-Containing Herbicidal or Fungicidal Chemotypes

Bipyrazole scaffolds are established in agrochemical patent literature as herbicidal and fungicidal agents, with the 3,4′-bipyrazole subclass appearing in multiple Qingdao Kingagroot and related filings [1]. The target compound's amine handle allows introduction of agrochemically relevant acyl or sulfonyl groups, while the dual-methyl substitution pattern provides the lipophilicity window (logP 0.7–1.5) typically associated with foliar uptake and phloem mobility in crop protection agents [2].

Quote Request

Request a Quote for 1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.